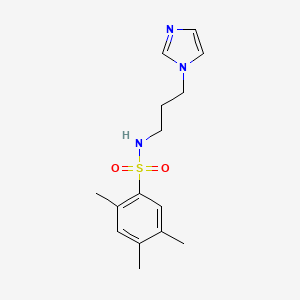

N-(3-Imidazol-1-yl-propyl)-2,4,5-trimethyl-benzenesulfonamide

Descripción

N-(3-Imidazol-1-yl-propyl)-2,4,5-trimethyl-benzenesulfonamide is a sulfonamide derivative characterized by a 2,4,5-trimethyl-substituted benzene ring linked to a sulfonamide group. The sulfonamide nitrogen is further substituted with a 3-imidazol-1-yl-propyl chain. The imidazole ring may confer hydrogen-bonding capabilities, influencing solubility and molecular interactions .

Propiedades

IUPAC Name |

N-(3-imidazol-1-ylpropyl)-2,4,5-trimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O2S/c1-12-9-14(3)15(10-13(12)2)21(19,20)17-5-4-7-18-8-6-16-11-18/h6,8-11,17H,4-5,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTAKJVVUIDPSCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NCCCN2C=CN=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>46.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47203796 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Imidazol-1-yl-propyl)-2,4,5-trimethyl-benzenesulfonamide typically involves the following steps:

-

Formation of the Imidazole-Propyl Intermediate

Starting Materials: Imidazole and 3-bromopropylamine.

Reaction Conditions: The reaction is carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures (around 100°C) to facilitate the nucleophilic substitution reaction, forming 3-(1-imidazolyl)propylamine.

-

Sulfonamide Formation

Starting Materials: 3-(1-imidazolyl)propylamine and 2,4,5-trimethylbenzenesulfonyl chloride.

Reaction Conditions: The reaction is conducted in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This involves:

Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Purification: Employing techniques such as recrystallization, column chromatography, or distillation to purify the final product.

Análisis De Reacciones Químicas

Types of Reactions

-

Oxidation

Reagents: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.

Products: Oxidation can lead to the formation of sulfoxides or sulfones depending on the extent of oxidation.

-

Reduction

Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Conditions: Conducted in anhydrous solvents to prevent hydrolysis of the reducing agent.

Products: Reduction of the sulfonamide group can yield amines.

-

Substitution

Reagents: Nucleophiles such as amines or thiols.

Conditions: Typically performed in polar solvents with or without a catalyst.

Products: Substitution reactions can replace the sulfonamide group with other functional groups.

Aplicaciones Científicas De Investigación

Chemistry

Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are used as catalysts in various organic reactions.

Fluorescent Probes: Due to its structural features, it can be used in the development of fluorescent probes for detecting metal ions or other analytes.

Biology and Medicine

Antimicrobial Agents: The imidazole ring is known for its antimicrobial properties, making this compound a potential candidate for developing new antibiotics.

Enzyme Inhibition: It can act as an inhibitor for certain enzymes, providing a basis for drug development in treating diseases such as cancer or infections.

Industry

Material Science: The compound can be used in the synthesis of polymers or as a building block in the development of new materials with specific properties.

Mecanismo De Acción

The mechanism by which N-(3-Imidazol-1-yl-propyl)-2,4,5-trimethyl-benzenesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The sulfonamide group can enhance the binding affinity and specificity towards the target.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzene Ring

a) N-(3-(1H-Imidazol-1-yl)propyl)-4,5-dichloro-2-methylbenzenesulfonamide (CAS 838871-11-7)

- Structural Difference : The benzene ring substituents are 4,5-dichloro-2-methyl compared to the target compound’s 2,4,5-trimethyl groups.

- Applications : Chlorinated sulfonamides are often explored for antimicrobial or anticancer activity, while methylated derivatives may prioritize metabolic stability .

b) Benzenesulfonamide, N-butyl- (from Prawns GC-MS Analysis)

Functional Group Variations

a) 2,4,5-Trimethylbenzoic Acid (CAS 528-90-5)

- Structural Difference : A carboxylic acid group replaces the sulfonamide.

- Impact : The carboxylic acid increases acidity (pKa ~4-5) compared to the sulfonamide (pKa ~10-11), altering ionization states under physiological conditions. This affects solubility and bioavailability.

- Applications : Carboxylic acids are common in pharmaceuticals (e.g., NSAIDs), while sulfonamides are prevalent in antibiotics and enzyme inhibitors .

Data Table: Key Structural and Inferred Properties

Research Implications

- Bioactivity : The imidazole-propyl chain in the target compound may enhance interactions with metalloenzymes or receptors, a hypothesis supported by structural analogs in medicinal chemistry .

- Environmental Impact : Simpler sulfonamides like N-butyl-benzenesulfonamide are detected in environmental samples, suggesting the need for biodegradability studies on methylated/imidazole-containing variants .

Actividad Biológica

N-(3-Imidazol-1-yl-propyl)-2,4,5-trimethyl-benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes available research findings regarding its biological activity, including synthesis methods, mechanisms of action, and specific case studies.

Chemical Structure and Synthesis

The compound features a sulfonamide group attached to a trimethyl-substituted benzene ring and an imidazole moiety. The synthesis typically involves the reaction of sulfonamide precursors with imidazole derivatives under controlled conditions. Various methods have been documented that yield this compound with high purity and yield, utilizing techniques such as refluxing in organic solvents or microwave-assisted synthesis.

Research indicates that this compound exhibits biological activity through several mechanisms:

- Inhibition of Enzyme Activity : The compound has shown promise as an inhibitor of key enzymes involved in cancer progression and viral replication. For instance, it has been tested against the DENV2 NS2B-NS3 protease with promising results indicating significant inhibition rates.

- Cell Cycle Modulation : In vitro studies have demonstrated that this compound can alter the cell cycle distribution in cancer cell lines, leading to increased apoptosis and reduced proliferation. For example, flow cytometry analysis revealed an increase in the S-phase population when treated with this compound.

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially effective against various bacterial strains.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

| Study | Biological Activity | IC50 (µM) | Cell Line/Target |

|---|---|---|---|

| Study 1 | DENV2 NS2B-NS3 protease inhibition | 54.8 | In vitro assay |

| Study 2 | Cell cycle arrest (S-phase) | N/A | T-47D breast cancer cells |

| Study 3 | Antibacterial activity (E. coli) | 30 | Bacterial assay |

Case Study 1: Anti-Dengue Activity

In a recent study focusing on imidazole derivatives, this compound was evaluated for its inhibitory effects on dengue virus protease. The compound exhibited an IC50 value of 54.8 µM, indicating its potential as a lead candidate for developing antiviral agents against dengue fever .

Case Study 2: Cancer Cell Proliferation

Another investigation assessed the impact of this compound on breast cancer cell lines. Treatment resulted in significant alterations in cell cycle phases, particularly increasing the S-phase population from 14% to 18%, suggesting an interference with DNA replication processes . This effect was attributed to the compound's ability to inhibit specific kinases involved in cell division.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.